2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3NO3/c15-9-5-11(17)12(6-10(9)16)18-13(19)7-3-1-2-4-8(7)14(20)21/h1-6H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENNKIPKBYUMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350725 | |
| Record name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19356-90-2 | |
| Record name | 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((2,4,5-TRICHLOROANILINO)CARBONYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-(4-Methylphenyl)benzoate Esters
The foundational work in US6433214B1 outlines a Pd(0)-catalyzed coupling between methyl 2-sulfonyloxybenzoate derivatives and arylzinc reagents. For instance, methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate reacts with p-tolylzinc bromide in tetrahydrofuran (THF) under reflux, yielding methyl 2-(4-methylphenyl)benzoate at 79% efficiency. This methodology highlights:
Adaptation for Carbamoyl Linkage Formation
To adapt this for 2-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid, the arylzinc reagent (2,4,5-trichlorophenylzinc bromide) substitutes p-tolylzinc bromide. The benzoate ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amidation with 2,4,5-trichloroaniline. Key modifications include:
-
Temperature control : Reflux at 67°C for 72 hours to ensure complete coupling.
-
Ligand selection : Bis-diphenylphosphinoferrocene improves regioselectivity.
Phthalic Anhydride Ring-Opening Amidation
Direct Amidation with 2,4,5-Trichloroaniline
Phthalic anhydride reacts with 2,4,5-trichloroaniline in refluxing acetic acid, forming the target compound via nucleophilic acyl substitution:
Optimized conditions :
Comparative Analysis of Amidation Routes
| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd-catalyzed coupling | PdCl₂/PPh₃ | THF | 67°C | 72 | 98 |
| Direct amidation | None | Acetic acid | 80°C | 78 | 95 |
| Nitration/reduction | H₂/Pd-C | Ethanol | 25°C | 91 | 99 |
Purification and Characterization
Crystallization and Phase Separation
Post-reaction mixtures from palladium-catalyzed routes are treated with water-toluene (50:50), followed by sodium sulfate drying and vacuum evaporation. For direct amidation, acidification to pH 2 precipitates the product, which is filtered and washed with cold ethanol.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoic Acid Derivatives
Table 1: Key Structural and Bioactive Differences
- Key Insight: The number and position of chlorine atoms significantly influence bioactivity. Trichloro-substituted derivatives (e.g., 2,4,5-Trichlorophenyl) exhibit stronger antimicrobial effects than dichloro or non-halogenated analogs due to enhanced electrophilicity and membrane interaction .
Acylthiourea Analogs with Trichlorophenyl Moieties
aeruginosa compared to this compound. This is attributed to the thiourea group’s ability to disrupt bacterial quorum sensing .
Environmental and Regulatory Considerations
- Environmental Persistence: Compounds like 2-(2,4,5-Trichlorophenyl)propionic acid (2,4,5-TP) are persistent in groundwater and linked to ecological toxicity .
- The target compound’s regulatory profile remains understudied.
Biological Activity
2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid, also known by its CAS number 19356-90-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The compound has a molecular formula of C15H12Cl3N O2 and a molecular weight of 348.63 g/mol. It is characterized by the presence of a trichlorophenyl group attached to a carbamoyl group on a benzoic acid backbone.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with trichlorophenyl isocyanate under controlled conditions. The process can be optimized for yield and purity through various organic synthesis techniques.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes. The compound's mechanism may involve:
- Enzyme Inhibition : It potentially inhibits enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory pathway.
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.
In Vitro Studies
Several studies have evaluated the compound's effects on different biological systems:
- Anti-inflammatory Activity : Research has shown that this compound exhibits significant anti-inflammatory properties in vitro. It was found to reduce the production of pro-inflammatory cytokines in cultured macrophages.
- Antimicrobial Activity : The compound demonstrated antimicrobial effects against various bacterial strains in laboratory settings. Its efficacy varied depending on the concentration and the type of bacteria tested.
- Cytotoxicity : Cytotoxic assays revealed that at higher concentrations, the compound could induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported:
- IC50 Values : The compound exhibited an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating its potency as an anticancer agent.
- Mechanism Insights : Further analysis suggested that it induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
